molecular formula C17H18N8O2 B2363706 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1798661-01-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No. B2363706
CAS RN: 1798661-01-4
M. Wt: 366.385
InChI Key: MIOVDKXHALPJGY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a pyridine ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of reactions involving the corresponding amines, acids, and other reagents . The structures of these compounds are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds is typically established by NMR and MS analysis . These techniques allow for the identification of the different functional groups present in the molecule and their arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, they are often thermally stable and exhibit acceptable densities . The melting points and NMR data are typically reported .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. They exhibit potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116 . These compounds can induce apoptosis in cancer cells, which is a programmed cell death process crucial for stopping the proliferation of cancerous cells . The ability to selectively target cancer cells while sparing normal cells makes these derivatives promising candidates for cancer therapy.

Antimicrobial and Antibacterial Properties

The triazole ring is known to possess significant antimicrobial and antibacterial activities. This makes the compound potentially useful in the development of new antibiotics that can combat resistant strains of bacteria . The structural flexibility of triazole allows for the synthesis of diverse molecules that can be tailored to target specific microbial pathways.

Antiviral Applications

Triazole derivatives have shown effectiveness against various viral infections. Their mechanism often involves inhibiting the replication of the virus, thereby reducing the viral load in the host . This property can be harnessed to develop antiviral drugs, especially in a time when emerging viral diseases are a global health concern.

Antifungal Uses

Similar to their antibacterial properties, triazole compounds are also potent antifungals. They have been used in the treatment of fungal infections, including those that are difficult to treat with conventional antifungal agents . The triazole core can disrupt the synthesis of fungal cell membranes, leading to the death of the fungal cells.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of 1,2,4-triazole derivatives make them suitable for the development of new pain relief medications . They can modulate the body’s inflammatory response and provide relief from pain without the side effects associated with some nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticonvulsant Properties

1,2,4-Triazole derivatives have been recognized for their potential as anticonvulsant agents. They can be used to manage seizures and are being investigated for their efficacy in treating various types of epilepsy .

Antidepressant and Anxiolytic Potential

Research has indicated that certain triazole derivatives can act on the central nervous system to produce antidepressant and anxiolytic effects . This opens up possibilities for the development of new psychiatric medications that could help manage depression and anxiety disorders.

Agricultural Applications

In agriculture, triazole derivatives are used as fungicides to protect crops from fungal diseases . Their robust fungicidal activity helps in increasing crop yield and ensuring food security.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its mechanism of action .

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O2/c1-27-16-13(3-2-4-19-16)17(26)24-7-5-23(6-8-24)14-9-15(21-11-20-14)25-12-18-10-22-25/h2-4,9-12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOVDKXHALPJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

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